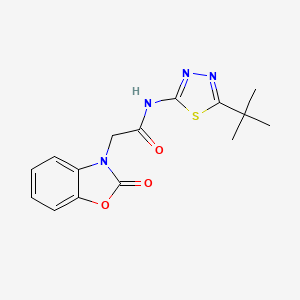![molecular formula C16H14Cl4N4O2S2 B5548504 N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)
N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide" is a part of a broader class of chemicals known for their complex synthesis and diverse chemical properties. Such compounds are studied for their potential applications in various fields of chemistry and materials science, excluding direct applications in pharmacology or drug-related studies.
Synthesis Analysis
The synthesis of compounds similar to "this compound" involves multistep chemical reactions. For instance, a related synthesis approach involves the alkylation of aza-sulfurylglycinyl peptides to create N-aminosulfamide peptide mimics, showcasing the complexity and versatility of synthesizing sulfamide-related compounds (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods including X-ray diffraction, IR, ^1H-NMR, and ^13C-NMR, which provide detailed insights into the arrangement of atoms within the molecule and the conformational dynamics it may exhibit (Cabezas et al., 1988).
Chemical Reactions and Properties
Compounds of this class participate in a variety of chemical reactions, such as the reaction of N,N-dichloroamide with trichloroethylene to synthesize polyhaloalkylidenamides of heterylsulfonic acids. These reactions highlight the reactivity of specific functional groups within the molecule and its potential as a synthetic intermediate (Aizina et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility in various solvents, and stability under different conditions, are crucial for understanding their behavior in chemical processes. While specific data on "this compound" is not provided, related research on N-tert-butanesulfinyl imines, for example, discusses their synthesis and applications, hinting at the importance of understanding physical properties in the design of chemical reactions (Ellman, Owens, & Tang, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, define the compound's utility in organic synthesis. For instance, the utility of tert-butylsulfonamide as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins demonstrates the complex reactivity patterns that can be expected from compounds within this class (Gontcharov, Liu, & Sharpless, 1999).
Applications De Recherche Scientifique
Pharmacological Research
Compounds with aminosulfinyl and carbonothioyl groups may be investigated for their biological activities, including their potential roles in enzyme inhibition, receptor modulation, and therapeutic effects. Studies involving similar compounds, like aminobisphosphonates, indicate research into treatments for diseases with excessive bone resorption (Welton et al., 2013)[https://consensus.app/papers/monocytes-cells-control-response-zoledronate-insights-welton/2400115a943b5031868a4e696745fc2a/?utm_source=chatgpt].
Chemical Synthesis and Environmental Impact
The presence of chlorinated groups (e.g., trichloroethyl) in chemicals often prompts investigations into their environmental fate, toxicity, and potential bioaccumulation. Research on the metabolism and effects of chlorinated solvents, like trichloroethylene, offers insights into occupational exposure risks and environmental health (Purdue et al., 2016)[https://consensus.app/papers/exposure-chlorinated-solvents-kidney-cancer-purdue/fa771e25c26d565188104a26c7939064/?utm_source=chatgpt].
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4N4O2S2/c17-12-4-2-1-3-11(12)13(25)23-14(16(18,19)20)24-15(27)22-9-5-7-10(8-6-9)28(21)26/h1-8,14H,21H2,(H,23,25)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXOMFSKLMJQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)
![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)
![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)


![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)
![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)


![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)